2-Hydrazinyl-4-(3-methoxyphenyl)thiazole 2-Hydrazinyl-4-(3-methoxyphenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13246132
InChI: InChI=1S/C10H11N3OS/c1-14-8-4-2-3-7(5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)
SMILES: COC1=CC=CC(=C1)C2=CSC(=N2)NN
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol

2-Hydrazinyl-4-(3-methoxyphenyl)thiazole

CAS No.:

Cat. No.: VC13246132

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-4-(3-methoxyphenyl)thiazole -

Specification

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
IUPAC Name [4-(3-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine
Standard InChI InChI=1S/C10H11N3OS/c1-14-8-4-2-3-7(5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)
Standard InChI Key KEMAPVLUNVSNJW-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CSC(=N2)NN
Canonical SMILES COC1=CC=CC(=C1)C2=CSC(=N2)NN

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula, C₁₀H₁₁N₃OS, corresponds to a planar aromatic thiazole core substituted with a hydrazine group and a 3-methoxyphenyl moiety. Key physicochemical properties include:

  • Hydrogen Bond Donor Count: 2 (hydrazine NH groups)

  • Hydrogen Bond Acceptor Count: 5 (thiazole N, methoxy O, and hydrazine N)

  • Topological Polar Surface Area (TPSA): 88.4 Ų, indicating moderate solubility .

  • logP: 2.2, suggesting balanced lipophilicity for membrane permeability .

Spectroscopic and Computational Insights

Density functional theory (DFT) studies on analogous thiazole derivatives reveal:

  • HOMO-LUMO Gap: ~4.5 eV, indicative of electronic stability .

  • Molecular Electrostatic Potential (MESP): Negative charges localized on the thiazole sulfur and hydrazine nitrogen, facilitating interactions with biological targets .

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized via modified Hantzsch thiazole synthesis or diazo-reduction strategies:

  • Hantzsch Method: Condensation of α-haloketones with thioureas yields 2-aminothiazoles, followed by hydrazine substitution .

  • Diazo Reaction: 4-Methyl-2-aminothiazole undergoes diazotization with nitrous acid, followed by reduction using sulfites or stannous chloride to introduce the hydrazine group .

Example Protocol :

  • Step 1: Diazotization of 4-methyl-2-aminothiazole with NaNO₂/HCl at 0–5°C.

  • Step 2: Reduction of diazonium salt with freshly prepared K₂SO₃ at 90–95°C yields 2-hydrazinyl-4-methylthiazole.

  • Yield: ~85% with >99% purity when using sulfite reductants .

Structural Analogues

Modifications to the 3-methoxyphenyl group or hydrazine moiety significantly alter bioactivity:

  • 4-(3,4,5-Trimethoxyphenyl) derivatives: Enhanced tubulin inhibition (IC₅₀ = 2.0–2.95 μM).

  • Coumarin-thiazole hybrids: Improved acetylcholinesterase inhibition (IC₅₀ < 1 μM).

Biological Activities and Mechanisms

Cytotoxicity Profiles

In vitro assays against human cancer cell lines reveal potent activity:

CompoundHepG2 (μM)MCF-7 (μM)HCT116 (μM)HeLa (μM)
CA-4 (Ref.)4.504.175.235.57
5c11.8715.4912.8816.02
7c6.2610.017.309.85
9a7.329.8010.1310.59

Table 1: IC₅₀ values of 2-hydrazinylthiazole analogues.

Compound 7c exhibits the strongest activity, with IC₅₀ values 1.5–2× lower than reference drug CA-4.

Tubulin Polymerization Inhibition

Thiazole derivatives disrupt microtubule assembly by binding to the colchicine site:

CompoundIC₅₀ (μM)Docking Energy (kcal/mol)
CA-4 (Ref.)2.96-13.42
5c2.95-13.88
7c2.00-14.15
9a2.38-14.50

Table 2: Tubulin inhibition and computational docking scores.

The hydrazine group enhances hydrogen bonding with β-tubulin residues (VAL422, LEU407) .

Pharmacological and Toxicological Profiles

ADME Predictions

  • Absorption: High gastrointestinal absorption (TPSA < 140 Ų) .

  • Metabolism: Likely CYP3A4 substrate due to methoxy groups.

  • Excretion: Renal clearance predicted (logP = 2.2) .

Toxicity

  • Ames Test: Negative for mutagenicity in analogues .

  • Hepatotoxicity: Low risk (AlogPS prediction).

Therapeutic Applications and Future Directions

Oncology

  • Combination Therapy: Synergy with paclitaxel in resistant tumors .

  • Prodrug Development: Ester derivatives improve solubility (e.g., acetate prodrugs).

Antimicrobial Agents

  • Gram-positive Bacteria: MIC = 0.98–3.9 μg/mL against S. aureus .

  • Antifungal Activity: Moderate inhibition of C. albicans (MIC = 50 μg/mL) .

Neurological Disorders

  • Acetylcholinesterase Inhibition: IC₅₀ = 0.125 μg/mL for coumarin-thiazole hybrids .

Comparative Analysis with Related Thiazoles

Property2-Hydrazinyl-4-(3-methoxyphenyl)thiazoleTricyclazole4-(3,4,5-Trimethoxyphenyl)thiazole
Anticancer IC₅₀ (μM)6.26–16.02>502.00–2.95
Tubulin InhibitionYesNoYes
logP2.23.13.5
Clinical StatusPreclinicalApproved (Antifungal)Investigational

Table 3: Comparative analysis of thiazole derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator